molecular formula C22H22N4O3S B12364594 Ripk1-IN-22

Ripk1-IN-22

Cat. No.: B12364594
M. Wt: 422.5 g/mol
InChI Key: CWVBFSQTTNHODF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ripk1-IN-22 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Ripk1-IN-22 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .

Scientific Research Applications

Ripk1-IN-22 has a wide range of scientific research applications:

Mechanism of Action

Ripk1-IN-22 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include various proteins involved in the tumor necrosis factor receptor 1 (TNFR1) signaling pathway, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mixed lineage kinase domain-like protein (MLKL) .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(3R)-N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepine-3-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-26-18-13-23-19(29-2)11-15(18)8-9-17(21(26)28)20(27)25-22-24-12-16(30-22)10-14-6-4-3-5-7-14/h3-7,11-13,17H,8-10H2,1-2H3,(H,24,25,27)/t17-/m1/s1

InChI Key

CWVBFSQTTNHODF-QGZVFWFLSA-N

Isomeric SMILES

CN1C2=CN=C(C=C2CC[C@@H](C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC

Canonical SMILES

CN1C2=CN=C(C=C2CCC(C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC

Origin of Product

United States

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